Cas no 2171161-53-6 ((3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid)

(3S)-3-(2-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid is a specialized Fmoc-protected thioether derivative used in peptide synthesis and bioconjugation. Its key advantages include the presence of a reactive thioether linkage, enabling selective modifications, and the Fmoc group, which facilitates orthogonal deprotection under mild basic conditions. The chiral (S)-configuration at the 3-position ensures stereochemical precision in synthetic applications. The carboxylic acid functionality allows further derivatization or coupling via standard amidation protocols. This compound is particularly valuable for introducing thioether-based structural motifs or as a building block in solid-phase peptide synthesis (SPPS), offering compatibility with Fmoc-based strategies. Its stability under typical SPPS conditions makes it suitable for complex peptide assembly.
(3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid structure
2171161-53-6 structure
商品名:(3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid
CAS番号:2171161-53-6
MF:C23H26N2O5S
メガワット:442.527945041656
CID:6378547
PubChem ID:165579122

(3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid
    • 2171161-53-6
    • EN300-1575999
    • (3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid
    • インチ: 1S/C23H26N2O5S/c1-15(12-22(27)28)25-21(26)14-31-11-10-24-23(29)30-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t15-/m0/s1
    • InChIKey: VPJLZNBIEQNNSM-HNNXBMFYSA-N
    • ほほえんだ: S(CC(N[C@@H](C)CC(=O)O)=O)CCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 442.15624311g/mol
  • どういたいしつりょう: 442.15624311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 11
  • 複雑さ: 609
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 130Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

(3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1575999-1.0g
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid
2171161-53-6
1g
$3368.0 2023-06-04
Enamine
EN300-1575999-10000mg
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid
2171161-53-6
10000mg
$14487.0 2023-09-24
Enamine
EN300-1575999-50mg
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid
2171161-53-6
50mg
$2829.0 2023-09-24
Enamine
EN300-1575999-250mg
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid
2171161-53-6
250mg
$3099.0 2023-09-24
Enamine
EN300-1575999-0.1g
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid
2171161-53-6
0.1g
$2963.0 2023-06-04
Enamine
EN300-1575999-0.25g
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid
2171161-53-6
0.25g
$3099.0 2023-06-04
Enamine
EN300-1575999-0.5g
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid
2171161-53-6
0.5g
$3233.0 2023-06-04
Enamine
EN300-1575999-5000mg
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid
2171161-53-6
5000mg
$9769.0 2023-09-24
Enamine
EN300-1575999-100mg
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid
2171161-53-6
100mg
$2963.0 2023-09-24
Enamine
EN300-1575999-1000mg
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid
2171161-53-6
1000mg
$3368.0 2023-09-24

(3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid 関連文献

(3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acidに関する追加情報

Compound CAS No. 2171161-53-6: (3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid

The compound with CAS number 2171161-53-6, named as (3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid, is a highly specialized organic molecule with significant potential in the fields of drug discovery, biotechnology, and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an ethylsulfanyl moiety, and a butanoic acid backbone. The stereochemistry at the central carbon atom (S configuration) is crucial for its biological activity and functional properties.

Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge methodologies such as stereoselective synthesis and peptide coupling techniques. The Fmoc group, a well-known protecting group in peptide chemistry, plays a pivotal role in controlling the reactivity and stability of the molecule during synthesis. This group is particularly valuable in solid-phase peptide synthesis (SPPS), where it serves as a temporary protective cap for amino groups. The ethylsulfanyl moiety introduces additional functionality, enhancing the molecule's versatility in applications ranging from catalysis to drug delivery systems.

One of the most intriguing aspects of this compound is its potential as a building block for more complex molecular architectures. Researchers have demonstrated that the Fmoc group can be selectively removed under mild acidic conditions, revealing the underlying amino group for further reactions. This property makes it an ideal candidate for iterative assembly strategies, enabling the construction of large libraries of structurally diverse compounds for high-throughput screening.

In terms of biological applications, this compound has shown promise as a substrate for enzymes involved in sulfur-containing peptide bond formation. Its unique combination of functional groups allows it to serve as a substrate for cysteine proteases, making it a valuable tool in studying enzyme mechanisms and inhibitor design. Furthermore, the butanoic acid backbone provides a flexible platform for modifying the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like behavior.

From a materials science perspective, this compound has been explored as a precursor for self-assembling monolayers (SAMs). The Fmoc group can be used to anchor the molecule onto various surfaces, creating highly ordered structures with potential applications in sensors, catalysis, and nanotechnology. Recent studies have highlighted its ability to form stable SAMs on gold surfaces, exhibiting excellent resistance to environmental degradation.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. Key steps include the preparation of the Fmoc derivative, coupling reactions to introduce the ethylsulfanyl group, and stereochemical resolution to achieve the desired S configuration at the central carbon. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the molecular structure and purity.

In conclusion, CAS No. 2171161-53-6 represents a versatile and sophisticated molecule with broad applicability across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and analytical techniques, positions it as a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new functionalities and applications for this compound, its significance in the chemical sciences is expected to grow significantly.

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